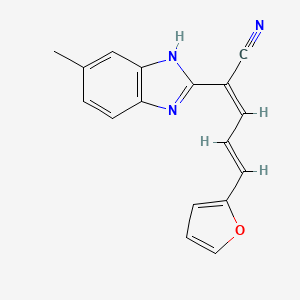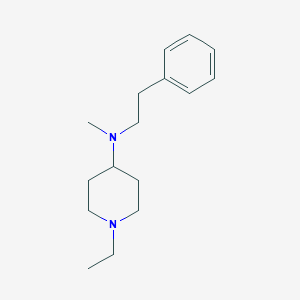![molecular formula C22H25ClN2O3 B5027209 3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide](/img/structure/B5027209.png)
3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide, commonly known as Tianeptine, is a tricyclic antidepressant drug that has been used for the treatment of depression and anxiety disorders. Tianeptine is a unique antidepressant that has a different mechanism of action compared to other antidepressants. It is a selective serotonin reuptake enhancer (SSRE) that enhances the reuptake of serotonin in the brain, leading to an increase in serotonin levels.
作用机制
Tianeptine works by enhancing the reuptake of serotonin in the brain. It is a selective serotonin reuptake enhancer (3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide) that increases the reuptake of serotonin by the presynaptic neurons, leading to an increase in serotonin levels in the synaptic cleft. Tianeptine also modulates the glutamatergic system by decreasing the release of glutamate, which is an excitatory neurotransmitter.
Biochemical and Physiological Effects:
Tianeptine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Tianeptine has also been found to modulate the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, Tianeptine has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
Tianeptine has several advantages for lab experiments. It is a selective serotonin reuptake enhancer (3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide) that has a different mechanism of action compared to other antidepressants, making it a unique tool for studying the effects of serotonin in the brain. Tianeptine has also been shown to have neuroprotective effects and to enhance cognitive function, making it a useful tool for studying the effects of antidepressants on brain function.
The limitations of Tianeptine for lab experiments include its short half-life, which requires frequent dosing, and its potential for abuse and addiction. Additionally, Tianeptine has been found to have a narrow therapeutic window, which means that it can be toxic at high doses.
未来方向
There are several future directions for the study of Tianeptine. One area of research is the development of new antidepressants that target the glutamatergic system. Tianeptine has been found to modulate the glutamatergic system by decreasing the release of glutamate, which is an excitatory neurotransmitter. This suggests that drugs that target the glutamatergic system may be effective in the treatment of depression and anxiety disorders.
Another area of research is the development of new drugs that target the serotonin system. Tianeptine is a selective serotonin reuptake enhancer (3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide) that enhances the reuptake of serotonin in the brain. This suggests that drugs that target the serotonin system may be effective in the treatment of depression and anxiety disorders.
Conclusion:
In conclusion, Tianeptine is a tricyclic antidepressant drug that has a unique mechanism of action compared to other antidepressants. It is a selective serotonin reuptake enhancer (this compound) that enhances the reuptake of serotonin in the brain, leading to an increase in serotonin levels. Tianeptine has been extensively studied for its antidepressant and anxiolytic effects, as well as its neuroprotective effects and its ability to enhance cognitive function. Tianeptine has several advantages for lab experiments, including its unique mechanism of action, while its limitations include its short half-life and potential for abuse and addiction. The future directions for the study of Tianeptine include the development of new drugs that target the glutamatergic and serotonin systems.
合成方法
Tianeptine can be synthesized using different methods, including the following:
1. The first method involves the reaction of 2-chlorobenzoic acid with 4-piperidinylmethyl-1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond.
2. The second method involves the reaction of 2-chlorobenzoic acid with 4-piperidinylmethyl-1,3-benzodioxole in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to form the amide bond.
3. The third method involves the reaction of 2-chlorobenzoic acid with 4-piperidinylmethyl-1,3-benzodioxole in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.
科学研究应用
Tianeptine has been extensively studied for its antidepressant and anxiolytic effects. It has been found to be effective in the treatment of major depressive disorder (MDD) and anxiety disorders, including generalized anxiety disorder (GAD) and social anxiety disorder (SAD). Tianeptine has also been studied for its neuroprotective effects and its ability to enhance cognitive function.
属性
IUPAC Name |
3-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-(2-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c23-18-5-1-2-6-19(18)24-21(26)9-8-16-10-12-25(13-11-16)14-17-4-3-7-20-22(17)28-15-27-20/h1-7,16H,8-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDMHGVRHSLVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2Cl)CC3=C4C(=CC=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5027127.png)
![N-ethyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide](/img/structure/B5027135.png)


![N-[(3,5-dimethyl-1-adamantyl)methyl]benzamide](/img/structure/B5027168.png)

![1-(2,6-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5027182.png)


![2-[{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5027196.png)

![N-ethyl-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-4-quinolinecarboxamide trifluoroacetate](/img/structure/B5027201.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5027207.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5027208.png)